5-diphospho-1D-myo-inositol 1,2,3,4,6-pentakisphosphate
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Overview
Description
5-diphospho-1D-myo-inositol pentakisphosphate(13-) is fully deprotonated form of 5-diphospho-1D-myo-inositol pentakisphosphate. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 5-diphospho-1D-myo-inositol pentakisphosphate.
Scientific Research Applications
Cellular and Molecular Functions
5-Diphospho-1D-myo-inositol 1,2,3,4,6-pentakisphosphate (5-PP-InsP5) and related compounds are significant in cellular signaling and regulation. Research indicates these compounds, particularly the inositol pyrophosphates such as 5-PP-InsP5, play crucial roles in various physiological processes. Their applications in scientific research extend to examining cellular functions like DNA repair, glucose homeostasis, and signal transduction.
For example, the work by Wormald et al. (2017) highlights the importance of 5-PP-InsP5 in areas of cell physiology such as DNA repair and glucose homeostasis. This compound is also implicated in the pathology of diabetes and other human diseases.
Metabolic Roles and Enzymatic Activities
Several studies have focused on the metabolism and enzymatic activities associated with 5-PP-InsP5. For instance, Voglmaier et al. (1996) and Huang et al. (1998) discuss the ATP synthase activity of enzymes that interact with 5-PP-InsP5, suggesting a significant energy transfer role for this compound in cellular processes.
Structural and Synthetic Studies
Research into the structure and synthesis of 5-PP-InsP5 and its isomers has been pivotal in understanding their biological functions. The work by Zhang et al. (2009) and Capolicchio et al. (2013) illustrates the synthesis of isomers of 5-PP-InsP5, which is essential for experimental studies in cellular signaling.
Biological Significance and Therapeutic Potential
5-PP-InsP5's role in various biological phenomena, including cellular growth, vesicular trafficking, and apoptosis, has been a subject of intense study, as evidenced by Lee et al. (2020). These inositol pyrophosphates modulate target proteins through allosteric interactions or protein pyrophosphorylation, demonstrating their broad biological significance and potential as therapeutic targets.
properties
Molecular Formula |
C6H6O27P7-13 |
---|---|
Molecular Weight |
726.91 g/mol |
IUPAC Name |
[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C6H19O27P7/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/p-13/t1?,2-,3+,4+,5-,6? |
InChI Key |
UPHPWXPNZIOZJL-UYSNGIAKSA-A |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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